Dipotassium;platinum(2+);tetrathiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

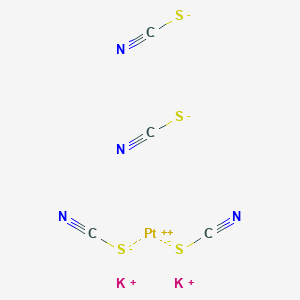

Dipotassium;platinum(2+);tetrathiocyanate, also known as potassium tetrakis(thiocyanato)platinate(II), is a coordination compound with the chemical formula C₄K₂N₄PtS₄. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with four thiocyanate ligands and two potassium ions. It is primarily used in scientific research and has various applications in chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;platinum(2+);tetrathiocyanate typically involves the reaction of potassium thiocyanate with a platinum(II) precursor. One common method is to dissolve potassium thiocyanate in water and then add a platinum(II) salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Dipotassium;platinum(2+);tetrathiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment

Common Reagents and Conditions

Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride) and amines (e.g., ethylenediamine). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) or sodium borohydride (reducing agent) are used. .

Major Products Formed

Substitution Reactions: Products include various platinum(II) complexes with different ligands, such as platinum(II) halides or platinum(II) amine complexes.

Oxidation and Reduction Reactions: Products include platinum(IV) complexes or reduced platinum species, depending on the specific reaction conditions

科学研究应用

Dipotassium;platinum(2+);tetrathiocyanate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in coordination chemistry studies.

Materials Science:

Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment

Industry: It is used in the development of sensors and other analytical devices due to its unique chemical properties

作用机制

The mechanism of action of dipotassium;platinum(2+);tetrathiocyanate, particularly in biological systems, involves the interaction of the platinum center with biomolecules. In anticancer research, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This ultimately triggers apoptosis in cancer cells. The thiocyanate ligands may also play a role in modulating the reactivity and selectivity of the platinum center .

相似化合物的比较

Similar Compounds

Potassium tetrakis(thiocyanato)platinate(II): A closely related compound with similar chemical properties and applications.

Potassium tetraiodoplatinate(II): Another platinum(II) complex with iodide ligands instead of thiocyanate, used in similar research applications

Uniqueness

Dipotassium;platinum(2+);tetrathiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. These ligands confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other platinum(II) compounds .

生物活性

Dipotassium platinum(II) tetrathiocyanate, also known as K₂[Pt(SCN)₄], is a platinum complex that has garnered interest in various biological applications, particularly in cancer research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : K₂[Pt(SCN)₄]

- Molecular Weight : 420.25 g/mol

- Appearance : Typically exists as a yellow crystalline solid.

Mechanisms of Biological Activity

Dipotassium platinum(II) tetrathiocyanate exhibits several biological activities primarily through its interaction with cellular components:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism often involves the formation of DNA adducts, leading to apoptosis.

- Enzyme Inhibition : Studies indicate that platinum complexes can inhibit key enzymes involved in cellular metabolism, such as pyruvate kinase. This inhibition can disrupt energy production in rapidly dividing cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and promote apoptosis in tumor cells.

Case Studies

-

Antitumor Activity

- A study conducted on human ovarian cancer models demonstrated that dipotassium platinum(II) tetrathiocyanate exhibited synergistic effects when combined with phytochemicals like curcumin and quercetin, enhancing its antitumor efficacy .

- In vitro studies revealed that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells.

-

Mechanistic Insights

- Research utilizing fluorescence spectroscopy showed that dipotassium platinum(II) tetrathiocyanate interacts with cellular proteins, altering their function and leading to apoptosis .

- The compound's ability to form stable complexes with thiols and other biomolecules has been linked to its cytotoxic properties.

Data Table: Biological Activity Summary

Safety and Toxicology

While dipotassium platinum(II) tetrathiocyanate shows promising biological activity, its safety profile is critical for therapeutic applications:

- Toxicity : Like many platinum-based drugs, it may exhibit toxicity towards normal cells, necessitating careful dosing and administration strategies.

- Side Effects : Potential side effects include nephrotoxicity and myelosuppression, which are common with platinum compounds.

属性

CAS 编号 |

14244-61-2 |

|---|---|

分子式 |

C4K2N4PtS4 |

分子量 |

505.6 g/mol |

IUPAC 名称 |

dipotassium;platinum(2+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |

InChI 键 |

HFSDIGGSMJDZEA-UHFFFAOYSA-J |

SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

手性 SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

规范 SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。